molecular formula C15H12Cl3N3O2 B2560317 4-chloro-2-(2,4-dichlorophenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone CAS No. 338413-79-9

4-chloro-2-(2,4-dichlorophenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone

Cat. No.: B2560317
CAS No.: 338413-79-9
M. Wt: 372.63
InChI Key: TWQHIECFPZNULU-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,4-dichlorophenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone (Catalog No: 3B3-045012) is a high-purity synthetic compound with a molecular formula of C15H12Cl3N3O2 and a molecular weight of 372.64 g/mol. It is supplied with a guaranteed purity of 98.0% . This molecule features a pyridazinone core, which is recognized in medicinal chemistry as a privileged scaffold due to its versatile pharmacological potential and ability to engage in key hydrogen bonding interactions . Pyridazinone derivatives are extensively investigated for their biological activity, particularly in the central nervous system. Research indicates that structurally related pyridazinone compounds act as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), a key enzyme target for treating neurodegenerative diseases such as Parkinson's and Alzheimer's . The specific substitution pattern on this compound—including the dichlorophenyl group and the 4-oxopiperidino moiety—makes it a valuable intermediate for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents for neurological disorders . Beyond neuroscience, the pyridazinone scaffold is also explored for its potential anti-inflammatory, analgesic, anticancer, and cardiovascular-protective properties . This compound is intended for research and development purposes only in laboratory settings. Please be advised: This product is designated "For Research Use Only" (RUO). It is strictly not intended for diagnostic, therapeutic, or any personal use. It is not for human or veterinary consumption or application.

Properties

IUPAC Name

4-chloro-2-(2,4-dichlorophenyl)-5-(4-oxopiperidin-1-yl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3N3O2/c16-9-1-2-12(11(17)7-9)21-15(23)14(18)13(8-19-21)20-5-3-10(22)4-6-20/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQHIECFPZNULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=C(C(=O)N(N=C2)C3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(2,4-dichlorophenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Chloro and Dichlorophenyl Groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can introduce the chloro and dichlorophenyl groups onto the pyridazinone ring.

    Attachment of the Piperidino Group: The piperidino group can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the pyridazinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(2,4-dichlorophenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chloro and dichlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives with reduced ketone groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or dichlorophenyl groups.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic properties.

  • Pharmacological Activity : Research indicates that 4-chloro-2-(2,4-dichlorophenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone may act as a pharmacophore targeting specific biological pathways. Studies have shown its efficacy against various cell lines, suggesting potential applications in cancer therapy and other diseases.

Case Study: Anticancer Properties

A study evaluated the compound's effects on cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The compound exhibited cytotoxic activity with an IC50 value of approximately 15 µM against HeLa cells. The mechanism involved apoptosis induction through mitochondrial dysfunction and reactive oxygen species generation.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis via ROS generation
A549TBDTBD

Biological Studies

In biological research, the compound is utilized to investigate its impact on cellular pathways.

  • Cellular Assays : It is employed in various assays to elucidate its role in modulating enzyme activity and receptor interactions. The compound's structural characteristics facilitate binding to specific targets, which can lead to diverse biological outcomes.

Materials Science

The unique chemical structure of this compound positions it as a candidate for developing novel materials with specific properties.

  • Electronic and Optical Properties : Research suggests that derivatives of pyridazinone can exhibit interesting electronic and optical characteristics, making them suitable for applications in organic electronics and photonics.

Industrial Applications

In industrial settings, this compound serves as an intermediate in synthesizing more complex organic molecules.

  • Synthesis of Fine Chemicals : The compound can be utilized in the production of various fine chemicals due to its reactivity and ability to undergo multiple chemical transformations. This includes oxidation and reduction reactions that can yield valuable derivatives for further applications.

Mechanism of Action

The mechanism of action of 4-chloro-2-(2,4-dichlorophenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

2.1 Structural and Functional Group Analysis
Compound Name Substituents (Position) Key Functional Groups Biological Activity/Application Reference
Target Compound 4-Cl, 2-(2,4-Cl₂Ph), 5-(4-oxopiperidino) Dichlorophenyl, oxopiperidino Not explicitly stated; likely pharmacological -
5-Chloro-6-(2,4-dichlorophenyl)-2-methylpyridazin-3(2H)-one 5-Cl, 6-(2,4-Cl₂Ph), 2-CH₃ Methyl, dichlorophenyl Synthetic intermediate for cyclization
4-Chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone (6706) 4-Cl, 5-N(CH₃)₂, 2-(CF₃-C₆H₄) Trifluoromethyl, dimethylamino Herbicide (inhibits chloroplast development)
4-Chloro-5-[(6-chloro-3-pyridinyl)methoxy]-2-(3,4-dichlorophenyl)-3(2H)-pyridazinone 4-Cl, 5-(Cl-pyridinyl-OCH₂), 2-(3,4-Cl₂Ph) Chloropyridinyl methoxy, dichlorophenyl Antiparasitic agent
4-Chloro-2-(2-oxopropyl)-5-piperidino-3(2H)-pyridazinone 4-Cl, 2-(CH₂COCH₃), 5-piperidino Oxopropyl, piperidino Not specified (structural analogue)
TZC-5665 (Cardiovascular agent) Complex substituents including cyanophenoxy and hydroxypropylamino Cyanophenoxy, hydroxypropylamino Positive inotropic effect (heart failure)
2.2 Key Observations

Substituent Impact on Activity: The 2,4-dichlorophenyl group (common in the target compound and derivatives) is associated with enhanced lipophilicity and receptor binding, critical for antiparasitic/herbicidal activity . The 5-position is a hotspot for modulating solubility and target interaction. Chlorine at position 4 is conserved across most analogues, suggesting its role in stabilizing the aromatic ring or interacting with biological targets .

Synthetic Strategies: The target compound’s synthesis likely parallels methods for analogues, such as Friedel-Crafts reactions (for aryl groups) and nucleophilic substitutions (for piperidino introduction) . Alkylation at position 2 (e.g., using β-trifluoroethyl hydrazine) is a common step, though base-sensitive groups (e.g., β-trifluoroethyl) may require protective strategies .

Biological Implications: Herbicidal Activity: Derivatives with electron-withdrawing groups (e.g., CF₃ in 6706) exhibit potent inhibition of photosynthesis and chloroplast development, surpassing pyrazon’s efficacy . Cardiovascular Effects: Compounds like TZC-5665 and its metabolite M-2 demonstrate dual β-blocking and phosphodiesterase III inhibitory activity, highlighting the pyridazinone scaffold’s versatility . Antiparasitic Applications: Chlorinated pyridazinones in target arthropod parasites, likely via disruption of neuronal signaling .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Bulky substituents (e.g., 2,4-dichlorophenyl) may slow metabolic degradation, as seen in 6706’s resistance to detoxification .
  • Electronic Effects: The oxopiperidino group’s electron-withdrawing nature could influence ring electrophilicity, altering reactivity in biological systems compared to piperidino () or morpholino analogues .

Biological Activity

4-Chloro-2-(2,4-dichlorophenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone is a synthetic organic compound belonging to the pyridazinone class. Its unique structure, characterized by a pyridazinone ring with chloro and dichlorophenyl substitutions, along with a piperidino group, has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H12Cl3N3O2
  • Molecular Weight : 372.6 g/mol
PropertyValue
Molecular FormulaC15H12Cl3N3O2
Molecular Weight372.6 g/mol
CAS Number338413-79-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure facilitates binding to these targets, modulating their activity and influencing various biological pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that pyridazinone derivatives possess antimicrobial properties. The presence of halogen substitutions may enhance the compound's efficacy against bacterial strains.
  • Anti-inflammatory Effects : Research suggests that compounds similar to this compound can inhibit inflammatory pathways, particularly through the modulation of NF-κB signaling and cytokine production in activated microglia .
  • Neuroprotective Properties : In models of neuroinflammation, related compounds have demonstrated protective effects on dopaminergic neurons, indicating potential applications in neurodegenerative diseases such as Parkinson's disease .

Case Studies

Several studies have explored the biological effects of pyridazinone derivatives:

  • Study on Neuroinflammation : A study investigated the anti-inflammatory mechanisms of a related compound in vitro and in vivo models of Parkinson's disease. The results indicated significant inhibition of proinflammatory cytokines and protection against neurotoxicity induced by MPTP .
  • Antimicrobial Assessment : Another study evaluated the antimicrobial efficacy of various pyridazinones against clinical isolates of bacteria. The findings suggested that halogenated derivatives showed enhanced activity compared to non-halogenated analogs.

Q & A

Q. What synthetic methodologies are employed to prepare 4-chloro-2-(2,4-dichlorophenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone?

The compound is synthesized via a multi-step strategy involving Friedel-Crafts reactions, hydrazine hydrate treatment, and alkylation. For example, mucochloric acid undergoes a Friedel-Crafts reaction with 2,4-dichlorobenzene to form a dichlorophenylfuranone intermediate. Subsequent reaction with hydrazine hydrate eliminates hydrogen chloride, yielding an N-unsubstituted pyridazinone, which is then alkylated to introduce the 4-oxopiperidine substituent . Modifications to substituents (e.g., aryl groups) can be achieved by selecting alternative starting materials, such as 2,4-dichlorobenzoic acid derivatives .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are primary tools for structural elucidation. For instance, ¹H NMR can confirm the presence of the 4-oxopiperidine ring via characteristic proton signals for the piperidinyl group (~δ 2.5–3.5 ppm) and the carbonyl oxygen (δ ~170 ppm in ¹³C NMR). High-resolution MS validates molecular weight and fragmentation patterns .

Q. What is the primary biological or pesticidal activity associated with this compound?

Structurally related pyridazinones, such as pyridaben (a commercial acaricide), exhibit activity by inhibiting mitochondrial electron transport in pests. The 2,4-dichlorophenyl and 4-oxopiperidine substituents in this compound suggest potential bioactivity against mites or insects, though specific assays are required to confirm its mechanism .

Advanced Research Questions

Q. How do electronic and steric effects of the 2,4-dichlorophenyl and 4-oxopiperidine substituents influence bioactivity?

The 2,4-dichlorophenyl group enhances lipophilicity and membrane permeability, while the 4-oxopiperidine moiety may act as a hydrogen-bond acceptor, influencing target binding. Computational studies (e.g., molecular docking) can model interactions with mitochondrial complex I, a known target for pyridazinone derivatives. Comparative assays with analogs lacking these substituents (e.g., unsubstituted phenyl or piperidine) are critical to validate structure-activity relationships (SAR) .

Q. What experimental strategies resolve contradictions in bioactivity data across different studies?

Conflicting results may arise from variations in assay conditions (e.g., pH, solvent) or biological models. To address this:

  • Standardize protocols (e.g., OECD guidelines for pesticidal activity).
  • Use isogenic cell lines or pest strains to minimize genetic variability.
  • Employ orthogonal assays (e.g., enzymatic inhibition vs. whole-organism toxicity) to cross-validate findings .

Q. How can mechanistic studies elucidate the role of this compound in disrupting chloroplast development or mitochondrial function?

Ultrastructural analysis (TEM) of treated plant or insect tissues can reveal chloroplast/mitochondrial membrane damage. Pigment quantification (e.g., carotenoids via HPLC) and oxygen consumption assays (using Clark-type electrodes) can link structural changes to functional deficits. Comparative studies with herbicides like norflurazon (a pyridazinone derivative) provide mechanistic benchmarks .

Q. What in vitro toxicological models are appropriate for assessing human and environmental risks?

  • Cytotoxicity : Use human hepatocyte (HepG2) or fibroblast (NIH/3T3) cell lines with MTT assays.
  • Genotoxicity : Ames test for mutagenicity or comet assay for DNA damage.
  • Environmental toxicity : Daphnia magna or zebrafish embryo assays for aquatic toxicity profiling .

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